4-Chloro-7-phenylthieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-7-phenylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-12-11-10(14-7-15-12)9(6-16-11)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDQPDXWKBHOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-phenylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be chlorinated to introduce the chlorine atom at the 4-position . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired thienopyrimidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and chlorination processes. The scalability of these methods is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-phenylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles under appropriate conditions.
Nucleophilic Aromatic Substitution: This reaction involves the replacement of the chlorine atom with nucleophiles such as amines or thiols.
Suzuki Coupling: This reaction involves the coupling of the compound with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar solvents like dimethylformamide.
Nucleophilic Aromatic Substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide.
Suzuki Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
Electrophilic Substitution: Substituted thienopyrimidines.
Nucleophilic Aromatic Substitution: Amino or thiol-substituted thienopyrimidines.
Suzuki Coupling: Biaryl thienopyrimidine derivatives.
Scientific Research Applications
Kinase Inhibitors
One of the most prominent applications of 4-chloro-7-phenylthieno[3,2-d]pyrimidine is its use as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. Compounds derived from this compound have been developed to selectively inhibit specific kinases, thereby offering therapeutic benefits against various malignancies.
Table 1: Examples of Kinase Inhibitors Derived from this compound
| Compound Name | Target Kinase | Indication |
|---|---|---|
| Ruxolitinib | JAK1/JAK2 | Myelofibrosis |
| Tofacitinib | JAK1 | Rheumatoid arthritis |
| Baricitinib | JAK1/JAK2 | Rheumatoid arthritis |
| Oclacitinib | JAK1 | Atopic dermatitis |
These inhibitors have shown promising results in clinical trials, leading to their approval for various therapeutic uses.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, specific modifications to the compound's structure have resulted in analogs that effectively inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Antitumor Activity Evaluation
A series of novel derivatives were synthesized and evaluated for their antitumor activity against several cancer cell lines. The results indicated that certain compounds showed IC50 values comparable to established chemotherapeutics, suggesting their potential as lead compounds for further development .
Antiviral Properties
In addition to its anticancer applications, compounds based on this compound have also been explored for antiviral activity. Preliminary studies suggest that these derivatives may inhibit viral replication by targeting specific viral enzymes or host cell pathways involved in viral entry and propagation.
Anti-inflammatory Effects
Research has indicated that some derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These effects make them potential candidates for treating inflammatory diseases such as arthritis .
Table 2: Anti-inflammatory Activity of Selected Derivatives
| Compound Name | COX-2 Inhibition IC50 (μM) | Remarks |
|---|---|---|
| Compound A | 0.04 | Comparable to Celecoxib |
| Compound B | 0.05 | Moderate inhibition |
Mechanism of Action
The mechanism of action of 4-Chloro-7-phenylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, this compound can interfere with signaling pathways that regulate cell growth, proliferation, and survival. This makes it a promising candidate for anticancer therapy . The inhibition of kinases can lead to the downregulation of oncogenic pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-Chloro-7-phenylthieno[3,2-d]pyrimidine with structurally and functionally related compounds, focusing on substitution patterns, synthetic routes, and biological activities.
Structural Analogs
Physicochemical Properties
- Lipophilicity: The phenyl group in this compound increases logP compared to methyl or ethyl analogs, enhancing membrane permeability but reducing aqueous solubility .
- Reactivity : The 4-chloro group is highly reactive toward nucleophilic substitution (e.g., with amines or alkoxides), similar to dichloro analogs . However, steric hindrance from the C7 phenyl group may slow reaction kinetics relative to smaller substituents .
Key Research Findings
Substituent Effects: Methoxy groups on the phenyl ring (C7) significantly enhance ALK inhibitory activity, as seen in compound IIB-2 (IC₅₀ = 5 nM against wild-type EML4-ALK) . Dichloro analogs (e.g., 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine) exhibit higher electrophilicity but lower target selectivity due to off-target reactions .
Positional Isomerism: Thieno[3,2-d]pyrimidines (e.g., target compound) show distinct bioactivity compared to thieno[2,3-d]pyrimidines due to differences in hydrogen-bonding geometry .
Clinical Relevance: Thieno[3,2-d]pyrimidine derivatives with aryl substituents at C7 are prioritized for overcoming kinase inhibitor resistance, particularly in NSCLC therapy .
Biological Activity
4-Chloro-7-phenylthieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound has been explored primarily for its potential as an anticancer agent, but it also exhibits antiviral and anti-inflammatory properties. The unique structural features of this compound, including the presence of a chlorine atom and a phenyl group, contribute to its reactivity and biological interactions.
The molecular formula of this compound is CHClNS. The compound features a fused thiophene and pyrimidine ring structure, which is critical for its biological activity. The electrophilic nature of the chlorine atom enhances its interaction with biological targets.
Anticancer Activity
Numerous studies have demonstrated that this compound and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer).
- IC Values : Compounds derived from this scaffold showed IC values ranging from 45 nM to 99 nM, indicating potent anticancer activity compared to standard treatments like sorafenib (IC: 144 nM for MCF-7) .
The mechanism of action often involves the inhibition of key cellular pathways essential for cancer cell proliferation, particularly through the targeting of kinases involved in the PI3K/AKT signaling pathway .
Antiviral Activity
Certain derivatives of this compound have shown promising antiviral properties. These compounds appear to interfere with viral replication processes, suggesting their potential use in treating viral infections .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Research indicates that it can serve as a scaffold for developing selective kinase inhibitors that may be beneficial in treating inflammatory skin disorders such as atopic dermatitis .
Structure-Activity Relationship (SAR)
The unique structural characteristics of this compound influence its biological activity. The following table summarizes comparisons with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-6-phenylthieno[2,3-d]pyrimidine | Similar thienopyrimidine structure | Anticancer activity |
| 5-Methylthieno[2,3-d]pyrimidine | Methyl substitution on thiophene | Antiviral properties |
| 6-(4-Fluorophenyl)thieno[2,3-d]pyrimidine | Fluorophenyl group on thiophene | Enhanced potency against certain cancers |
The presence of the chlorine atom at position four and the phenyl group at position seven is crucial for modulating interactions with biological targets differently compared to other thienopyrimidine derivatives .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Anticancer Studies : A series of synthesized derivatives were tested against multiple cancer cell lines, revealing that modifications to the thienopyrimidine core significantly enhanced cytotoxicity .
- Antiviral Research : Investigations into the antiviral potential of certain derivatives indicated their efficacy against specific viral strains, supporting further exploration in virology .
- Inflammatory Disease Treatment : Research focused on developing kinase inhibitors from this scaffold has shown promise in managing inflammatory conditions, showcasing its versatility beyond oncology .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-Chloro-7-phenylthieno[3,2-d]pyrimidine?
- Methodological Answer : A multi-step approach is typically employed. For example, chlorination of a precursor (e.g., thieno[3,2-d]pyrimidin-4-ol) using POCl₃ or PCl₃ under reflux conditions is common. Cyclization steps may involve coupling aryl groups via Suzuki-Miyaura reactions, using palladium catalysts and aryl boronic acids. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products .
Q. How can structural characterization of this compound be validated?
- Methodological Answer :
- NMR Spectroscopy : Compare δ-values of protons in the thiophene and pyrimidine rings with literature data for analogous compounds. For instance, thieno[3,2-d]pyrimidine derivatives exhibit distinct long-range coupling patterns in H NMR (e.g., δ 8.5–9.0 ppm for aromatic protons) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or substituent orientation. Single-crystal studies (e.g., C–C bond lengths of ~1.39 Å) confirm planar fused-ring systems .
Q. What purification methods are recommended for halogenated thieno-pyrimidines?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
- Recrystallization : Optimize solvent polarity (e.g., methanol/water mixtures) based on solubility data.
- Analytical HPLC : Monitor purity with C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the biological activity of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position to enhance binding to kinase ATP pockets. Compare IC₅₀ values using enzyme inhibition assays (e.g., FAK or CHK1 kinases) .
- Molecular Docking : Simulate interactions with target proteins (e.g., TLR7). For example, a -4.45 kcal/mol binding energy was reported for a related compound in TLR7’s guanine-binding pocket .
Q. What computational tools are effective for predicting reactivity in thieno-pyrimidine derivatives?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on stability using AMBER or GROMACS .
Q. How can conflicting data on chlorination efficiency be resolved?
- Methodological Answer :
- Controlled Experiments : Vary reaction parameters (e.g., POCl₃ equivalents, reflux duration) and monitor yield via LC-MS.
- Side-Product Analysis : Identify byproducts (e.g., dimerization) using high-resolution mass spectrometry (HRMS) .
Q. What in vitro assays are suitable for evaluating anticancer potential?
- Methodological Answer :
- Cell Viability Assays : Use MTT or ATP-lite in NSCLC (A549) or leukemia (HL-60) cell lines.
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
